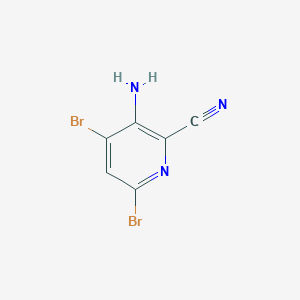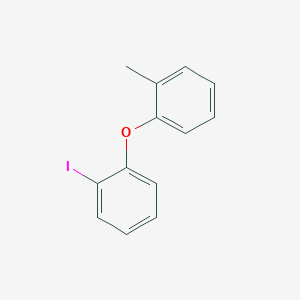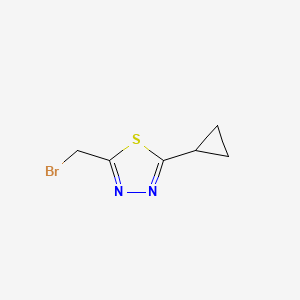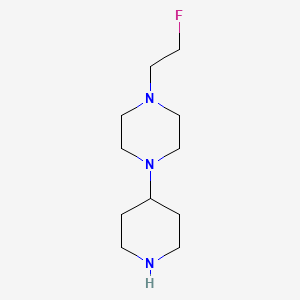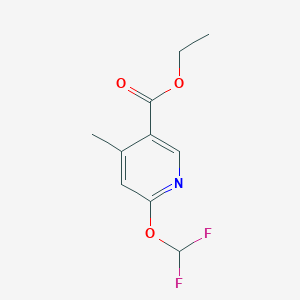
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
概要
説明
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is a chemical compound that belongs to the class of pyridines. It has a molecular formula of C7H5BrFNO and a molecular weight of 218.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 251.8±40.0 °C and a predicted density of 1.619±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Pyridylcarbene Formation and Derivatives Synthesis :
- Abarca, B., Ballesteros, R., & Blanco, F. (2006) explored the thermal decomposition of bromo-methyl-triazolo-pyridine, leading to the formation of 1-(6-Bromopyridin-2-yl)ethanone among other compounds. This study highlights the compound's role in the formation of pyridylcarbene intermediates (Abarca, Ballesteros, & Blanco, 2006).
Chemical Synthesis and Characterization :
- Govindhan, M., Viswanathan, V., Karthikeyan, S., Subramanian, K., & Velmurugan, D. (2017) synthesized a compound using 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone as a starting material. This research emphasizes the compound's utility in chemical synthesis and spectroscopic characterization (Govindhan et al., 2017).
Biological Activities and Therapeutic Potential :
- Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I. (2011) investigated 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone for its biological activities. The study found significant immunosuppressive and cytotoxic effects, suggesting its potential in medical research (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Spectroscopic Studies and Molecular Structure Analysis :
- Mary, Y., Panicker, C. Y., Sapnakumari, M., Narayana, B., Sarojini, B., Al‐Saadi, A., Van Alsenoy, C., War, J. A., & Fun, H. (2015) conducted a comprehensive study on a related compound, focusing on its molecular structure, vibrational frequencies, and spectroscopic assignments. This research offers insights into the molecular characteristics and potential applications of similar compounds in materials science and pharmaceuticals (Mary et al., 2015).
Versatile Synthesis and Applications in Organic Chemistry :
- Sutherland, A. & Gallagher, T. (2003) described a versatile synthesis method involving 5-bromo-2-fluoro-3-pyridylboronic acid, a compound related to this compound. Their research underlines the compound's role in the synthesis of various substituted pyridines, demonstrating its significance in the field of organic chemistry (Sutherland & Gallagher, 2003).
Safety and Hazards
作用機序
Mode of Action
The mode of action of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is currently unknown due to the lack of research on this specific compound . It’s possible that the bromine and fluorine atoms in the compound could be involved in its interactions with its targets, but this is purely speculative without further studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. For this compound, these factors could include pH, temperature, and the presence of other molecules or ions . .
生化学分析
Biochemical Properties
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of several drugs and xenobiotics. The compound’s inhibitory effect on CYP1A2 can alter the metabolic pathways of these substances, leading to potential therapeutic applications or adverse drug reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell survival, proliferation, and differentiation, making it a valuable tool in cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition can lead to the accumulation of substrates that are normally metabolized by CYP1A2, thereby altering cellular metabolic processes. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions at 2-8°C . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of reactive intermediates that can further interact with cellular macromolecules, leading to potential cytotoxic effects. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has high gastrointestinal absorption and can cross the blood-brain barrier . These properties enable it to reach various tissues and exert its biochemical effects. Additionally, the compound’s distribution can be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-(6-bromo-3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBFVOYREPRONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
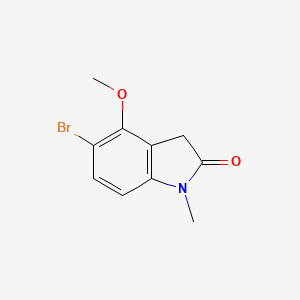

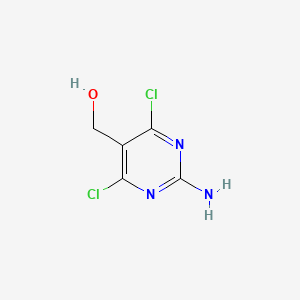
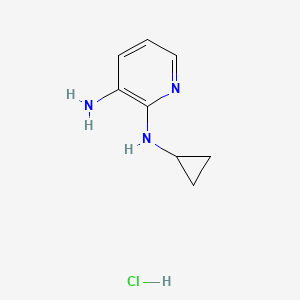
![2-[1-(4-bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)


